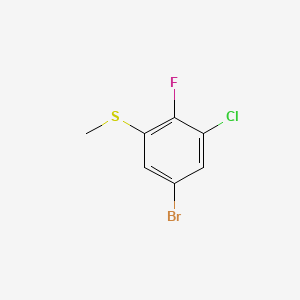
(R)-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both a sulfinamide group and a tetrahydropyran ring makes this compound interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide typically involves the reaction of a chiral sulfinyl chloride with a suitable amine. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalysts: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch reactors. The process may include:
Purification: Crystallization or chromatography
Quality Control: NMR, HPLC, and mass spectrometry to ensure enantiomeric purity and chemical integrity
化学反応の分析
Types of Reactions
®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonamides using oxidizing agents like hydrogen peroxide
Reduction: Reduction to amines using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Lithium aluminum hydride, ether
Substitution: Alkyl halides, base
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Substituted sulfinamides
科学的研究の応用
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds
Catalysis: Employed in catalytic reactions to induce chirality
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features
Medicine
Drug Development: Investigated for potential therapeutic applications, particularly in the development of chiral drugs
Industry
Material Science: Used in the synthesis of advanced materials with specific chiral properties
作用機序
The mechanism of action of ®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide involves its interaction with molecular targets through its sulfinamide group. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
(S)-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide: The enantiomer of the compound, with similar but distinct properties
N-(tert-Butylsulfinyl)imines: Another class of chiral sulfinamides used in asymmetric synthesis
Uniqueness
®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the tetrahydropyran ring, which imparts distinct reactivity and selectivity in chemical reactions.
特性
分子式 |
C9H17NO2S |
|---|---|
分子量 |
203.30 g/mol |
IUPAC名 |
(R)-2-methyl-N-(oxan-4-ylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-8-4-6-12-7-5-8/h4-7H2,1-3H3/t13-/m1/s1 |
InChIキー |
MWOPTWZOLLLPNB-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)[S@@](=O)N=C1CCOCC1 |
正規SMILES |
CC(C)(C)S(=O)N=C1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


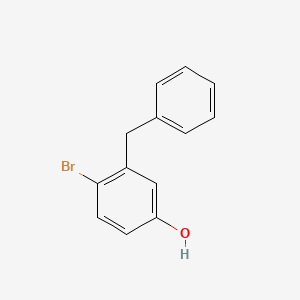
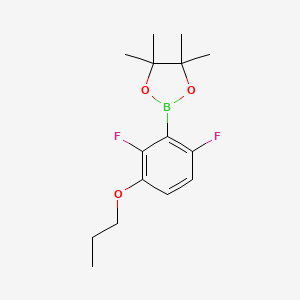
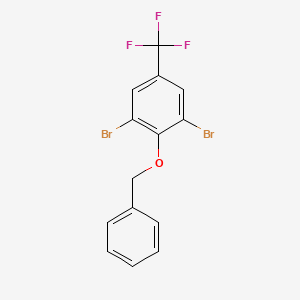
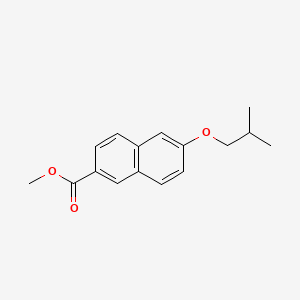
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
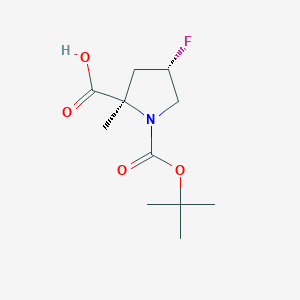
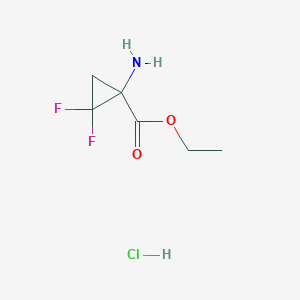
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
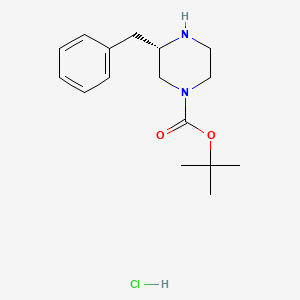
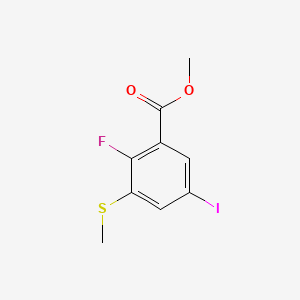
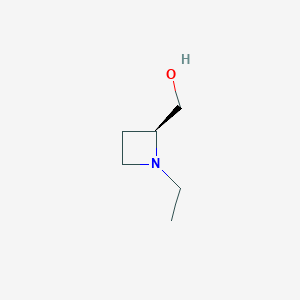
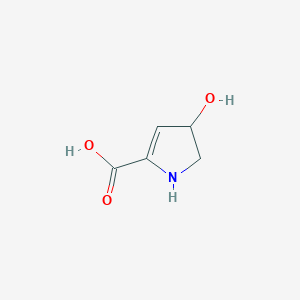
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
